molecular formula C26H18FN3O2S B2448615 N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 922675-26-1

N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2448615
CAS No.: 922675-26-1
M. Wt: 455.51
InChI Key: FYXQHOGUVGDROY-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that features a benzothiazole ring, a phenoxy group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.

    Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the benzothiazole ring.

    Attachment of the Pyridinylmethyl Group: The final step involves the reaction of the intermediate compound with a pyridinylmethyl halide under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting specific functional groups such as the carbonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can interact with enzyme active sites, inhibiting their activity and affecting cellular pathways. The phenoxy and pyridinylmethyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler analogs.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18FN3O2S/c27-18-13-14-22-24(16-18)33-26(29-22)30(17-19-8-6-7-15-28-19)25(31)21-11-4-5-12-23(21)32-20-9-2-1-3-10-20/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXQHOGUVGDROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)N(CC3=CC=CC=N3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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